REACTION_CXSMILES
|
C([O:8][CH2:9][CH2:10][CH2:11][C:12](O)=[O:13])C1C=CC=CC=1.S(Cl)(Cl)=O.[CH3:19][CH:20]([OH:22])[CH3:21]>>[OH:13][CH2:12][CH2:11][CH2:10][C:9]([O:22][CH:20]([CH3:21])[CH3:19])=[O:8]
|
Name
|
|
Quantity
|
20.59 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCCCC(=O)O
|
Name
|
|
Quantity
|
22.65 mmol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at room temperature during 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
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Details
|
The mixture was concentrated under reduced pressure and co-evaporated with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The crude was dried under vacuum pump
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |